Absolute Stereochemical Configuration: (4S) vs. (4R) Enantiomer as a Procurement Decision Factor
The most fundamental differentiator for 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone is its absolute (S)-configuration at the 4-position, which is precisely specified by its CAS registry number 1519060-84-4. Its direct enantiomer, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]ethanone, is a distinct compound with CAS 885971-52-8. This is a fixed binary difference; the two compounds are non-superimposable mirror images. In the context of chiral auxiliary-mediated aldol reactions, the work of Crimmins et al. (2000) with related thiazolidinethione auxiliaries demonstrates that the stereochemical outcome of the aldol addition (Evans syn vs. non-Evans syn) is governed by the auxiliary and the reaction conditions, and using the opposite enantiomer will invert the absolute configuration of the newly created stereocenters [1]. While no paper has explicitly published a side-by-side aldol reaction comparing these two exact N-acetyl enantiomers, the class-level principle is absolute: procuring the (4S) versus the (4R) enantiomer determines which enantiomeric product series you can access.
| Evidence Dimension | Absolute stereochemistry at the 4-position of the thiazolidine ring |
|---|---|
| Target Compound Data | 4(S)-configuration (CAS 1519060-84-4) |
| Comparator Or Baseline | 4(R)-configuration (1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]ethanone, CAS 885971-52-8) |
| Quantified Difference | Enantiomeric; no numerical difference in molecular weight (both 237.34 g/mol) or formula. The difference is stereochemical, not a scalar property. |
| Conditions | Defined by IUPAC nomenclature and CAS registry assignment. |
Why This Matters
For a chiral auxiliary, the handedness of the auxiliary is the single most important factor determining the handedness of the final product; selecting the wrong enantiomer will generate the unwanted product enantiomer.
- [1] Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Org. Lett. 2000, 2 (6), 775–777. DOI: 10.1021/ol9913901 View Source
